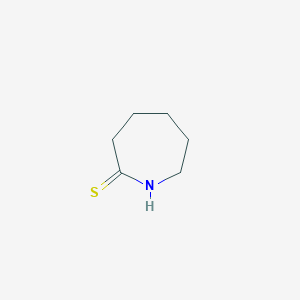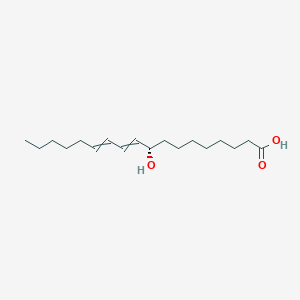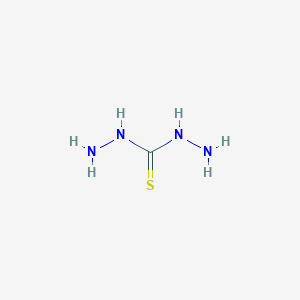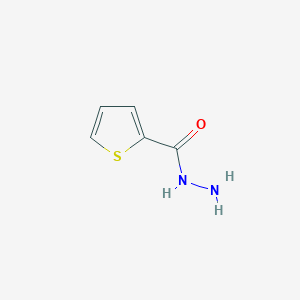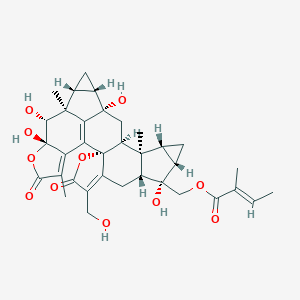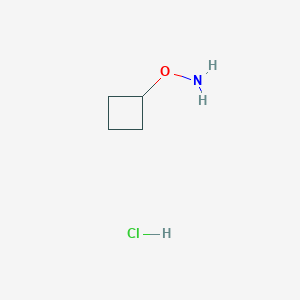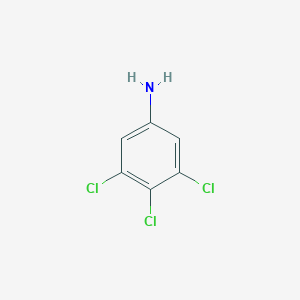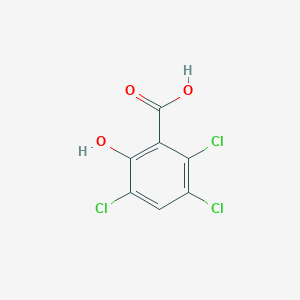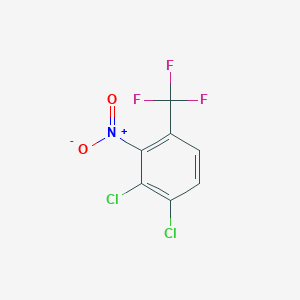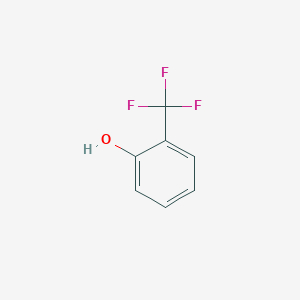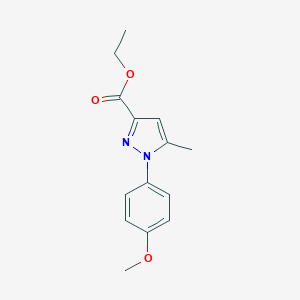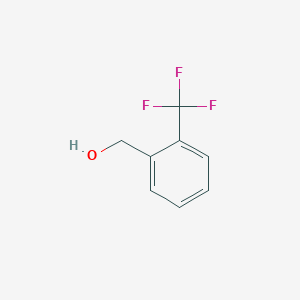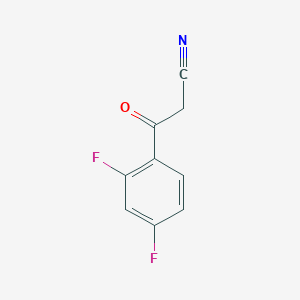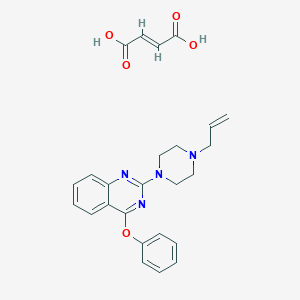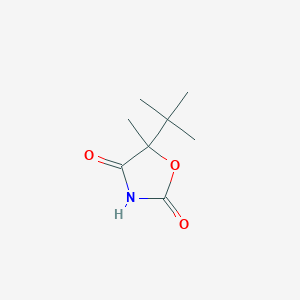
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione (TBD) is a cyclic ureide compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. TBD is a versatile compound that has found applications in various fields, including pharmaceuticals, polymer chemistry, and materials science.
Mechanism Of Action
The mechanism of action of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is not well understood. However, it is believed that 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione acts as a nucleophile, reacting with electrophilic compounds to form adducts. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can also react with carbonyl compounds to form imines.
Biochemical And Physiological Effects
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and low mutagenicity. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have a low potential for skin irritation and sensitization.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is its versatility. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be used as a building block for the synthesis of various organic compounds, making it a useful tool in the field of organic chemistry. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is also relatively easy to synthesize, with high yields typically obtained. However, 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is a highly reactive compound and must be handled with care. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is also sensitive to moisture and should be stored under anhydrous conditions.
Future Directions
There are numerous future directions for 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione research. One potential direction is the synthesis of novel cyclic urea derivatives using 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione as a building block. These derivatives could have applications in the field of pharmaceuticals. Another potential direction is the use of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione as a crosslinking agent in the synthesis of polymeric materials with unique properties. Finally, 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of novel organic compounds with unique chemical and physical properties.
Synthesis Methods
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by the reaction of tert-butylamine and methyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine or pyridine, under anhydrous conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes intramolecular cyclization to yield 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione. The yield of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is typically high, ranging from 80-90%.
Scientific Research Applications
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has found numerous applications in scientific research. One of the primary applications of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is as a building block in the synthesis of various organic compounds. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be used as a precursor for the synthesis of cyclic urea derivatives, which have found applications in the field of pharmaceuticals. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used as a crosslinking agent in the synthesis of polymeric materials, which have found applications in the field of materials science.
properties
CAS RN |
130689-82-6 |
|---|---|
Product Name |
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)9-6(11)12-8/h1-4H3,(H,9,10,11) |
InChI Key |
ZFYNQNSJVFKHKX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)C(C)(C)C |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C(C)(C)C |
synonyms |
2,4-Oxazolidinedione,5-(1,1-dimethylethyl)-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



